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Cat. No.: B1684700 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information, troubleshooting guides, and

frequently asked questions (FAQs) regarding the off-target effects of Tivantinib on kinases

other than its intended target, c-Met. This resource is designed to assist researchers in

designing, executing, and interpreting experiments involving Tivantinib.

Frequently Asked Questions (FAQs)
Q1: Besides c-Met, what are the primary off-target effects of Tivantinib?

A1: The most significant and well-documented off-target effect of Tivantinib is the inhibition of

tubulin polymerization, which is independent of its c-Met inhibitory activity.[1][2][3][4][5] This

action is similar to other microtubule-destabilizing agents like vincristine.[3][5] Additionally,

Tivantinib has been identified as an inhibitor of Glycogen Synthase Kinase 3α (GSK3α) and

Glycogen Synthase Kinase 3β (GSK3β).[1][6][7]

Q2: How do the off-target activities of Tivantinib affect its cellular mechanism of action?

A2: Tivantinib's off-target effects are crucial to its cytotoxic activity, which is often observed in

cancer cell lines that are not dependent on c-Met signaling.[2][5] The inhibition of tubulin

polymerization leads to the disruption of the microtubule network, causing a G2/M phase cell

cycle arrest and subsequent apoptosis.[2][4][5] The inhibition of GSK3α/β can also contribute to
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its anti-cancer effects through modulation of various signaling pathways, including those

involved in cell survival and proliferation.[1][6]

Q3: Should the c-Met status of a cell line be the sole determinant for using Tivantinib in our

experiments?

A3: No, the anti-proliferative activity of Tivantinib is not restricted to c-Met dependent cell lines.

[2][5] Due to its potent effects on microtubule dynamics, Tivantinib can show efficacy in cells

with low or no c-Met expression. Therefore, when interpreting results, it is critical to consider

these off-target effects.

Q4: What are the reported inhibitory concentrations (IC50/Ki) for Tivantinib's off-targets?

A4: Quantitative data for Tivantinib's off-target effects are summarized in the table below. It is

important to note that these values can vary depending on the specific assay conditions.

Data Presentation: Tivantinib Off-Target Inhibitory
Activities
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Target
Inhibitory
Concentration

Assay Platform Reference

c-Met (for

comparison)
Ki: ~355 nM

Recombinant human

c-Met filtermat-based

assay

[8]

IC50: 100-300 nM

Cell-based c-Met

phosphorylation

assays

[8]

GSK3α IC50: ~190 nM
Millipore in vitro

kinase assay
[1]

IC50: ~220 nM
Reaction Biology in

vitro kinase assay
[1]

GSK3β IC50: ~430 nM
Millipore in vitro

kinase assay
[1]

IC50: ~690 nM
Reaction Biology in

vitro kinase assay
[1]

Tubulin

Polymerization

Requires ~3 µM to

inhibit polymerization

in vitro

In vitro tubulin

polymerization assay

with ~18 µM tubulin

[3]

Experimental Protocols & Methodologies
Here are detailed methodologies for key experiments used to characterize the off-target effects

of Tivantinib.

In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of Tivantinib on the assembly of microtubules from

purified tubulin.

Principle: Tubulin polymerization is monitored by the increase in light scattering (absorbance)

or fluorescence of a reporter molecule as it is incorporated into growing microtubules.
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Materials:

Lyophilized tubulin (>99% pure)

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

GTP solution (100 mM)

Glycerol

Tivantinib

Positive Controls: Nocodazole or Vincristine (inhibitors), Paclitaxel (stabilizer)

Negative Control: DMSO (vehicle)

96-well, clear, flat-bottom microplate (for absorbance) or black microplate (for fluorescence)

Temperature-controlled microplate reader

Procedure:

Reagent Preparation:

Reconstitute lyophilized tubulin in ice-cold GTB to a final concentration of 10 mg/mL. Keep

on ice and use within one hour.

Prepare a 10 mM working stock of GTP in water.

Reaction Setup (on ice):

In each well of the 96-well plate, prepare the reaction mixture containing tubulin (final

concentration 2-3 mg/mL), GTB, and glycerol (to promote polymerization).

Add serial dilutions of Tivantinib or control compounds (Nocodazole, Vincristine,

Paclitaxel, DMSO) to the respective wells.

Initiation and Measurement:
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Transfer the plate to a microplate reader pre-warmed to 37°C.

Initiate polymerization by adding GTP to a final concentration of 1 mM.

Immediately begin monitoring the change in absorbance at 340-350 nm or the increase in

fluorescence over time (e.g., every minute for 60 minutes).

Data Analysis:

Plot absorbance/fluorescence versus time to generate polymerization curves.

Determine the maximum velocity (Vmax) of polymerization from the steepest slope of the

curve for each condition.

Calculate the percentage of inhibition relative to the DMSO control.

Plot the percentage of inhibition against the logarithm of Tivantinib concentration to

determine the IC50 value.

Immunofluorescence Analysis of Microtubule Disruption
This method visualizes the effects of Tivantinib on the microtubule network within cells.

Materials:

Cells cultured on glass coverslips in a multi-well plate

Tivantinib

Phosphate-Buffered Saline (PBS)

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol

Permeabilization Buffer: 0.1% Triton X-100 in PBS

Blocking Buffer: 1-5% BSA or 10% normal serum in PBS

Primary Antibody: Anti-α-tubulin antibody
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Secondary Antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

Nuclear Counterstain: DAPI

Antifade Mounting Medium

Procedure:

Cell Treatment: Treat cells with the desired concentrations of Tivantinib for a specified time

(e.g., 16-24 hours). Include a vehicle-treated control.

Fixation:

Gently wash cells twice with PBS.

Fix the cells with either 4% PFA for 15 minutes at room temperature or ice-cold methanol

for 10 minutes at -20°C.

Permeabilization (for PFA-fixed cells): Wash three times with PBS, then incubate with

Permeabilization Buffer for 10 minutes.

Blocking: Wash three times with PBS, then incubate with Blocking Buffer for 1 hour at room

temperature.

Antibody Incubation:

Incubate with diluted anti-α-tubulin primary antibody overnight at 4°C.

Wash three times with PBS.

Incubate with the fluorescently labeled secondary antibody for 1 hour at room

temperature, protected from light.

Counterstaining and Mounting:

Wash three times with PBS.

Incubate with DAPI solution for 5 minutes.
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Wash twice with PBS.

Mount the coverslips onto glass slides using antifade mounting medium.

Imaging: Visualize the cells using a fluorescence or confocal microscope.

Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle following

Tivantinib treatment.

Materials:

Tivantinib-treated and control cells

Trypsin-EDTA

Ice-cold 70% Ethanol

Propidium Iodide (PI) staining solution (containing RNase A)

Flow cytometer

Procedure:

Cell Harvesting and Fixation:

Harvest cells by trypsinization.

Wash the cells with PBS and centrifuge.

Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the

cells.

Incubate at 4°C for at least 2 hours (or overnight).

Staining:

Centrifuge the fixed cells and wash with PBS.
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Resuspend the cell pellet in PI staining solution.

Incubate for 30 minutes at room temperature in the dark.

Flow Cytometry:

Analyze the stained cells using a flow cytometer.

Use software to generate a histogram of DNA content and quantify the percentage of cells

in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Signaling Pathways and Workflows
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Start: Assess Microtubule Disruption

1. Culture cells on coverslips

2. Treat with Tivantinib
(include vehicle control)

3. Fix and Permeabilize Cells

4. Block non-specific sites

5. Incubate with anti-α-tubulin
primary antibody

6. Incubate with fluorescent
secondary antibody & DAPI

7. Image with Fluorescence Microscope

8. Analyze microtubule morphology

End: Quantify Disruption

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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